molecular formula C8H7NO2S B11910992 5-Aminobenzo[b]thiophene 1,1-dioxide

5-Aminobenzo[b]thiophene 1,1-dioxide

Cat. No.: B11910992
M. Wt: 181.21 g/mol
InChI Key: NEIUUYPYJWOYAA-UHFFFAOYSA-N
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Description

5-Aminobenzo[b]thiophene 1,1-dioxide is a chemical building block of significant interest in medicinal chemistry and oncology research. It serves as a versatile precursor for the synthesis of novel small molecules designed to target specific pathways in cancer cells. The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in drug discovery, known for its ability to inhibit key oncogenic targets. Researchers utilize this compound to develop potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in tumor cell survival, proliferation, and metastasis . Furthermore, derivatives based on this core structure have been identified to exhibit a multi-targeted mechanism of action. Beyond STAT3 inhibition, they can act as covalent inhibitors of PHGDH (phosphoglycerate dehydrogenase), a critical enzyme in the serine biosynthesis pathway that is upregulated in many cancers . Some optimized analogues also demonstrate antimitotic activity by disrupting mitotic spindle formation, leading to a block in cell division . This multi-faceted biological profile makes this compound a valuable starting point for generating compounds with potent anti-proliferative effects, induction of apoptosis, and efficacy against senescent cells . The inherent drug-likeness of this chemical series supports the development of new antitumor agents with potential applications across various cancer types, including glioblastoma and others . Researchers are advised to conduct thorough investigations to determine the specific biological activities and binding properties of their synthesized derivatives. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUUYPYJWOYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminobenzo B Thiophene 1,1 Dioxide and Functionalized Analogues

Strategic Approaches to the Benzo[b]thiophene 1,1-Dioxide Scaffold

The construction of the benzo[b]thiophene 1,1-dioxide core is a critical phase in the synthesis of the target molecule and its analogues. The primary methods employed are the oxidation of pre-existing benzo[b]thiophene structures and the formation of the heterocyclic ring through cyclization and annulation reactions.

Oxidation of Benzo[b]thiophene Precursors

A common and direct method for preparing benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene. This transformation targets the sulfur atom of the thiophene (B33073) ring, converting it to a sulfone group. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule.

A widely used and effective oxidizing agent is meta-chloroperoxybenzoic acid (mCPBA). For instance, the oxidation of a benzo[b]thiophene to its 1,1-dioxide can be achieved in high yield using mCPBA. acs.org In a typical procedure, the benzo[b]thiophene is dissolved in a suitable solvent, such as a chlorinated hydrocarbon, and treated with an excess of mCPBA. The reaction progress is monitored, and upon completion, the desired 1,1-dioxide is isolated.

Another approach involves the use of hydrogen peroxide in the presence of a catalyst or promoter. A system of hydrogen peroxide and potassium iodide in 2,2,2-trifluoroethanol (B45653) has been reported for the synthesis of benzo[b]thiophene-1,1-dioxides from internal alkynes and aromatic sulfonyl hydrazides, proceeding through a radical pathway. researchgate.net

Cyclization and Annulation Strategies for Ring Formation

Alternative to the oxidation of pre-formed benzo[b]thiophenes, the 1,1-dioxide scaffold can be constructed through cyclization reactions. These methods build the heterocyclic ring from acyclic or monocyclic precursors, offering a versatile approach to substituted derivatives.

One such strategy involves the electrochemically-promoted reaction of sulfonhydrazides with internal alkynes. This method proceeds via a strained quaternary spirocyclization intermediate, which then undergoes a sulfur migration to form the benzo[b]thiophene 1,1-dioxide structure. nih.gov This electrochemical approach is notable for avoiding the need for transition metal catalysts or stoichiometric oxidants.

Palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates followed by S-alkylation and a Knoevenagel condensation represents another synthetic route. chemrxiv.org This sequence allows for the construction of diversely substituted benzo[b]thiophene 1,1-dioxides.

Introduction and Modification of the Amino Functionality at the 5-Position

With the benzo[b]thiophene 1,1-dioxide core in hand, the next critical step is the introduction and potential modification of the amino group at the 5-position of the benzene (B151609) ring.

Reduction of Nitro-Substituted Benzo[b]thiophene 1,1-Dioxides

The most prevalent and reliable method for introducing an amino group onto the aromatic ring of benzo[b]thiophene 1,1-dioxide is through the reduction of a corresponding nitro-substituted precursor. This two-step process involves the nitration of the benzo[b]thiophene 1,1-dioxide followed by the reduction of the nitro group.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the reaction conditions and the directing effects of the sulfone group. Following nitration, the resulting 5-nitrobenzo[b]thiophene (B1338478) 1,1-dioxide is then reduced to the desired 5-amino derivative. A variety of reducing agents can be employed for this transformation. A common method involves the use of a metal in an acidic medium, such as iron powder with ammonium (B1175870) chloride in a mixture of water and methanol. acs.org Catalytic hydrogenation, for example using palladium on carbon under a hydrogen atmosphere, is another effective method for this reduction. acs.org

PrecursorReducing AgentProductReference
6-Nitrobenzo[b]thiophene 1,1-dioxideFe, NH₄Cl, H₂O/CH₃OH6-Aminobenzo[b]thiophene 1,1-dioxide acs.org
6-Nitrobenzo[b]thiophene 1,1-dioxideH₂, Pd/C6-Aminobenzo[b]thiophene 1,1-dioxide acs.org

This table illustrates reduction methods analogous to those used for the 5-nitro isomer.

Direct Amination Approaches

Direct amination of the benzo[b]thiophene 1,1-dioxide scaffold at the 5-position is a less common approach but represents a more atom-economical strategy. Such methods would typically involve transition metal-catalyzed cross-coupling reactions, for example, a Buchwald-Hartwig amination. This would require a 5-halo-benzo[b]thiophene 1,1-dioxide as a starting material, which would then be coupled with an amine source in the presence of a palladium or copper catalyst. While plausible, specific examples for the 5-amino derivative are not extensively documented in readily available literature.

Derivatization of the Amino Group

Once the 5-aminobenzo[b]thiophene 1,1-dioxide is synthesized, the primary amino group serves as a versatile handle for further functionalization to produce a variety of analogues. Common derivatization reactions include acylation and sulfonylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones have been synthesized by treating the amino-functionalized precursor with acyl chlorides like phenylacetyl chloride. beilstein-journals.orgresearchgate.net

N-Sulfonylation: Reaction of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.

Further modifications can include condensation reactions with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines. acs.org This approach has been used to generate a library of substituted 6-(benzylamino)benzo[b]thiophene 1,1-dioxides from 6-aminobenzo[b]thiophene 1,1-dioxide, a strategy that is directly applicable to the 5-amino isomer. acs.org

Derivative TypeReagent ExampleProduct TypeReference
N-AcylPhenylacetyl chlorideN-Phenylacetyl amide beilstein-journals.orgresearchgate.net
Iminep-AnisaldehydeN-(p-Methoxybenzylidene) imine acs.org
Secondary AmineImine from above + reducing agentN-(p-Methoxybenzyl) amine acs.org

Advanced Coupling and Cross-Coupling Techniques

The construction of the this compound core and its analogues is greatly facilitated by transition-metal-catalyzed cross-coupling reactions. These methods offer powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a Pd-catalyzed reaction for forming C-N bonds between aryl halides (or triflates) and amines, is a particularly relevant, though challenging, method for the direct synthesis of amino-substituted benzo[b]thiophene 1,1-dioxides. wikipedia.orgorganic-chemistry.org

While direct Buchwald-Hartwig amination on a halogenated benzo[b]thiophene 1,1-dioxide core to install the 5-amino group is not widely documented, the reaction's principles are broadly applicable. The synthesis of such compounds often proceeds through a more traditional route involving the nitration of the benzo[b]thiophene 1,1-dioxide ring, followed by the reduction of the nitro group. For instance, the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide, an analogue of the target compound, is achieved by the oxidation of benzo[b]thiophene to its 1,1-dioxide, followed by a regioselective nitration at the C6 position to yield 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic). acs.org Subsequent reduction of this nitro compound, for example using iron powder and ammonium chloride, affords the desired 6-aminobenzo[b]thiophene 1,1-dioxide in good yield. acs.org

The resulting amino-substituted scaffold can then be further functionalized using various Pd-catalyzed reactions. Alternatively, the Buchwald-Hartwig amination can be applied to halo-substituted thiophenes to generate aminothiophene precursors. For example, the coupling of deactivated aminothiophenecarboxylates with halopyridines has been successfully performed using a Pd(OAc)₂/Xantphos catalytic system. researchgate.net To directly install a primary amino group, ammonia (B1221849) or ammonia equivalents can be used as coupling partners, although this remains a significant challenge due to the tight binding of ammonia to palladium complexes. wikipedia.org Strategies using benzophenone (B1666685) imine as an ammonia surrogate, followed by hydrolysis, can overcome this limitation. beilstein-journals.org

Beyond C-N coupling, palladium catalysis is instrumental in the C-C functionalization of the benzo[b]thiophene 1,1-dioxide core. A novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, which proceeds via direct C-H activation. This reaction demonstrates high regioselectivity for the C2-position of the thiophene ring. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Thiophene Functionalization

Reaction TypeSubstratesCatalyst SystemKey FeaturesYieldReference
Buchwald-Hartwig AminationAminothiophenecarboxylates + HalopyridinesPd(OAc)₂, Xantphos, Cs₂CO₃Formation of di(hetero)arylamines.Moderate to high researchgate.net
Buchwald-Hartwig Amination (Ammonia Surrogate)2-Bromo-13α-estrone 3-benzyl ether + Benzophenone iminePd(OAc)₂, X-Phos, KOt-BuTwo-step synthesis of primary amino group.Good to excellent beilstein-journals.org
C2-Selective Direct ArylationBenzo[b]thiophene 1,1-dioxide + Arylboronic acidsPd(OAc)₂, Cu(OAc)₂, PyridineHighly regioselective C-H activation at C2.Up to 77% nih.gov
Decarboxylative Heck Coupling3-Chlorobenzo[b]thiophene-2-carboxylic acids + StyrenesPd(OAc)₂, Ag₂CO₃, K₂CO₃Regioselective functionalization at C2.Not specified rsc.org

Copper-Catalyzed Asymmetric Cycloadditions

Copper catalysis offers powerful and complementary methods to palladium for constructing complex heterocyclic systems. In the context of benzo[b]thiophene 1,1-dioxides, copper-catalyzed asymmetric cycloadditions have emerged as a sophisticated strategy for creating chiral, polycyclic structures.

A notable example is the highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with benzo[b]thiophene 1,1-dioxides acting as the dipolarophiles. rsc.org This reaction provides access to novel and structurally complex tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives. The process exhibits excellent control over both diastereoselectivity and enantioselectivity, leading to products in high yields (up to 99%) and with outstanding enantiomeric excess (up to 99% ee). rsc.org

In a related study, a copper-catalyzed umpolung of N-2,2,2-trifluoroethylisatin ketimines was developed for an enantioselective 1,3-dipolar cycloaddition with benzo[b]thiophene sulfones (1,1-dioxides). acs.org This method, utilizing a catalyst system composed of a chiral Phosferrox ligand, Cu(OTf)₂, and a base, yields intricate pentacyclic spirooxindoles that incorporate both pyrrolidine (B122466) and benzo[b]sulfolane subunits with high efficiency and stereoselectivity. acs.org These advanced cycloaddition strategies highlight the utility of the benzo[b]thiophene 1,1-dioxide scaffold as a building block for complex, stereochemically rich molecules.

Table 2: Copper-Catalyzed Asymmetric Cycloaddition with Benzo[b]thiophene 1,1-dioxides

Reaction TypeCatalyst SystemProductsKey FeaturesYield / eeReference
Asymmetric 1,3-Dipolar CycloadditionCu(CH₃CN)₄BF₄ / (S,Rp)-TF-BiphamPhos ligandTricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxidesExcellent diastereo- and enantioselectivity.Up to 99% / Up to 99% ee rsc.org
Enantioselective 1,3-Dipolar CycloadditionCu(OTf)₂ / (S,Sp)-tBu-Phosferrox ligand, Cs₂CO₃Pentacyclic spirooxindolesUmpolung of ketimines; excellent regio-, diastereo-, and enantioselectivity.High efficiency acs.org

Chemo- and Regioselective Synthesis of Substituted Systems

Achieving chemo- and regioselectivity is paramount when synthesizing functionalized analogues of this compound. The electronic nature of the benzo[b]thiophene 1,1-dioxide core, with its electron-withdrawing sulfone group, directs the substitution patterns in electrophilic and nucleophilic reactions.

As mentioned previously, the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide relies on the highly regioselective nitration of benzo[b]thiophene 1,1-dioxide at the C6 position, which is a classic example of electrophilic aromatic substitution controlled by the existing ring system. acs.org

Modern synthetic methods offer more advanced control. An electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes demonstrates remarkable regioselectivity. The reaction proceeds via a radical intermediate, and a selective ipso-addition to the benzene ring is favored over the ortho-attack pathway, leading to a strained quaternary spirocyclic intermediate that rearranges to the final product. rsc.orgsemanticscholar.org This method avoids issues with site selectivity often encountered with meta-substituted substrates in other intermolecular coupling strategies. rsc.org

Palladium-catalyzed C-H activation also provides excellent regiocontrol. The direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs exclusively at the C2 position, with no arylation observed at the C3 position. nih.gov This C2 selectivity is a consistent feature, even with various substituents on the benzo[b]thiophene ring, although steric hindrance from a group at the C3 position can lower the reaction yield. nih.gov Similarly, Pd-catalyzed oxidative olefination reactions are also highly C2-selective. acs.org This inherent reactivity allows for the predictable and controlled functionalization of the thiophene moiety within the core structure.

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic strategies. Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times and, in some cases, improve yields.

The synthesis of 3-aminobenzo[b]thiophene scaffolds, key precursors for various bioactive molecules, has been significantly accelerated using microwave irradiation. The cyclocondensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base proceeds rapidly under microwave heating (e.g., at 130 °C), affording the desired products in high yields (58-96%) in a fraction of the time required for conventional heating. rsc.orgstrath.ac.ukrsc.org This rapid, efficient access to the core scaffold is a significant advantage for library synthesis in drug discovery. rsc.org

Beyond microwave chemistry, other green methods are being developed. The electrochemical synthesis of benzo[b]thiophene-1,1-dioxides is inherently green as it uses traceless electrons as the reagent, avoiding the need for metal catalysts or stoichiometric chemical oxidants. rsc.org Another innovative, metal-free approach involves the reaction of sulfonyl hydrazides with alkynes in the presence of simple and benign reagents like hydrogen peroxide (H₂O₂) and potassium iodide (KI). This transformation proceeds rapidly in an environmentally friendly solvent like 2,2,2-trifluoroethanol (TFE) to give benzo[b]thiophene-1,1-dioxides. researchgate.net

Table 3: Comparison of Green Synthesis Methods for Benzo[b]thiophene Derivatives

MethodReactionKey ConditionsAdvantagesYieldReference
Microwave-Assisted Synthesis2-Halobenzonitriles + Methyl thioglycolate → 3-Aminobenzo[b]thiophenesDMSO, 130 °C, short reaction timeRapid synthesis, high yields.58-96% rsc.orgrsc.org
Electrochemical SynthesisSulfonhydrazides + Internal alkynes → Benzo[b]thiophene-1,1-dioxidesGraphite electrodes, constant current, room temp.Metal-free, avoids chemical oxidants, high regioselectivity.Up to 75% rsc.org
Metal-Free Radical CyclizationSulfonyl hydrazides + Alkynes → Benzo[b]thiophene-1,1-dioxidesH₂O₂, KI, TFEMetal-free, uses simple and green reagents.Good yields researchgate.net

Chemical Reactivity and Transformation Studies of 5 Aminobenzo B Thiophene 1,1 Dioxide

Reactions Involving the Aromatic Amino Group

The primary amino group attached to the benzene (B151609) ring at the C5 position is a key site for chemical modification, acting as a potent nucleophile and a handle for constructing more complex molecular architectures through derivatization and condensation reactions.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of 5-aminobenzo[b]thiophene 1,1-dioxide imparts nucleophilic character, allowing it to react with a variety of electrophiles. While specific studies on the 5-amino isomer are limited, research on the closely related 6-aminobenzo[b]thiophene 1,1-dioxide provides significant insight into its likely reactivity.

This positional isomer readily undergoes addition reactions with isocyanates. For instance, the reaction of 6-aminobenzo[b]thiophene 1,1-dioxide with 4-methoxyphenyl (B3050149) isocyanate yields the corresponding urea (B33335) derivative. acs.org This transformation highlights the nucleophilicity of the amino group, which attacks the electrophilic carbonyl carbon of the isocyanate. It is highly probable that the 5-amino isomer would exhibit similar reactivity.

Furthermore, the amino group can be converted into a sulfonamide, a common functional group in pharmacologically active molecules. The synthesis of sulfonamide derivatives from aminobenzo[b]thiophene 1,1-dioxides is a known strategy. nih.gov For example, 4-amino-3-nitrosulfonamide is a key intermediate in the synthesis of more complex heterocyclic systems, where the amino group requires protection before subsequent reactions like nitration, underscoring the typical reactivity of an aromatic amine. nih.gov

Table 1: Examples of Nucleophilic Derivatization of Aminobenzo[b]thiophene 1,1-dioxide Isomers

Starting Material Reagent Product Type Reference
6-Aminobenzo[b]thiophene 1,1-dioxide 4-Methoxyphenyl isocyanate Urea Derivative acs.org

Condensation and Cyclocondensation Reactions

The amino group serves as an excellent nucleophile for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). Studies on 6-aminobenzo[b]thiophene 1,1-dioxide demonstrate that it can be condensed with various substituted benzaldehydes. acs.org These imine intermediates can then be readily reduced, for instance with sodium cyanoborohydride (NaBH₃(CN)), to furnish stable secondary amine derivatives. acs.org This two-step process is a powerful method for introducing diverse substituents onto the benzo[b]thiophene core.

Table 2: Synthesis of Substituted 6-(Benzylamino)benzo[b]thiophene 1,1-dioxides via Condensation and Reduction

Amine Reactant Aldehyde Reactant Product Yield (%) Reference
6-Aminobenzo[b]thiophene 1,1-dioxide 4-Methoxybenzaldehyde 6-[(4-Methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide 83% acs.org
6-Aminobenzo[b]thiophene 1,1-dioxide 3-Methoxybenzaldehyde 6-[(3-Methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide 45% acs.org

Beyond simple condensation, the amino group can participate in cyclocondensation reactions, which are instrumental in building fused heterocyclic systems. For example, three-component condensation reactions involving aminothiophenes, aldehydes, and active methylene (B1212753) compounds like Meldrum's acid are known to produce fused pyridinone systems, such as thieno[3,2-b]pyridin-5-ones. researchgate.net This suggests that this compound could be a valuable precursor for the synthesis of novel polycyclic heteroaromatic compounds.

Reactivity of the Sulfone Moiety and Thiophene (B33073) Ring System

The sulfone group and the fused ring system exhibit their own distinct reactivity, which is electronically influenced by the amino substituent on the benzene ring.

Substitution Patterns and Positional Effects on Reactivity

The reactivity of the benzo[b]thiophene ring towards electrophilic substitution is complex and governed by the interplay between the fused benzene ring, the thiophene moiety, and any substituents. For the parent benzo[b]thiophene, electrophilic attack generally favors the C3 position over the C2 position. cdnsciencepub.com The typical order of reactivity for nitration is reported as 3 > 2 > 6 > 5 > 4 > 7. cdnsciencepub.com

However, the presence of the powerful electron-withdrawing sulfone group in the 1-position drastically alters this landscape. The sulfone group deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. In contrast, it activates the thiophene ring, particularly the C2 and C3 positions, towards nucleophilic attack.

The addition of a C5-amino group further complicates matters. This electron-donating group will activate the benzene ring towards electrophilic substitution, primarily at the ortho and para positions (C4, C6). Therefore, electrophilic attack on this compound is expected to be directed to the benzene ring, with the precise location depending on the reaction conditions and the nature of the electrophile. Conversely, synthetic approaches targeting substitution at the 5-position of the benzo[b]thiophene core have been noted as challenging, suggesting this position is not inherently favored for electrophilic attack. semanticscholar.org

Addition Reactions Across the C2=C3 Double Bond

The C2=C3 double bond within the benzo[b]thiophene 1,1-dioxide core behaves as a Michael acceptor, making it susceptible to conjugate addition by nucleophiles. This reactivity is a cornerstone of the biological activity of related compounds like Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide), which is known to be thiol-reactive. acs.orgnih.gov

The nature of the substituent on the benzene ring significantly modulates this reactivity. In a comparative study, 6-aminobenzo[b]thiophene 1,1-dioxide was found to be significantly less reactive towards nucleophilic attack by thiols than the 6-nitro analogue, Stattic. acs.org The electron-donating amino group increases the electron density of the entire aromatic system, including the C2=C3 double bond, thereby reducing its electrophilicity and making it less prone to attack by Michael donors. acs.org It is expected that the 5-amino group in the target compound would exert a similar, albeit positionally nuanced, deactivating effect on the C2=C3 double bond towards nucleophilic addition compared to analogues bearing electron-withdrawing groups.

Impact of the Sulfone Group on Aromaticity and Electron Density

The oxidation of the sulfur atom from a sulfide (B99878) (in benzo[b]thiophene) to a sulfone (in benzo[b]thiophene 1,1-dioxide) has a profound impact on the electronic structure of the molecule. The sulfur atom in thiophene is generally considered electron-donating, contributing its lone pair of electrons to the aromatic π-system.

Upon oxidation to the sulfone, this character is inverted. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This transformation significantly reduces the aromaticity of the thiophene ring and lowers the electron density across the entire heterocyclic system. This electron-accepting nature is critical to the function of benzo[b]thiophene 1,1-dioxides as electrophilic "warheads" in covalent inhibitors and as electron-transporting materials in organic electronics. acs.orgchemrxiv.org The presence of the C5-amino group provides a counteracting electron-donating influence, creating a "push-pull" electronic environment that can be exploited for the fine-tuning of the molecule's chemical and photophysical properties.

Pathways to Fused Heterocyclic Architectures

The strategic functionalization of this compound serves as a cornerstone for the assembly of various fused heterocyclic systems. The amino group provides a nucleophilic center, enabling reactions with a wide array of electrophilic partners. This reactivity is the basis for constructing novel ring systems appended to the benzo[b]thiophene framework.

The synthesis of pyrimidine-fused derivatives represents a significant area of investigation. Pyrimidines and their fused analogues are known to exhibit a broad spectrum of biological activities, making their synthesis from readily available starting materials a key focus. nih.gov The amino group of this compound can react with various reagents to form a pyrimidine (B1678525) ring. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of thieno[3,2-e]pyrimido[1,2-a]benzimidazoles and related structures. The specific reaction conditions and the nature of the reactants determine the final structure of the fused pyrimidine system.

ReagentResulting Fused SystemReference
Dicarbonyl CompoundsThieno[3,2-e]pyrimido[1,2-a]benzimidazoles eurjchem.com
α,β-Unsaturated KetonesPyrimidine-fused benzo[b]thiophenes eurjchem.com

This table showcases examples of reagents used to construct pyrimidine-fused systems from this compound and the resulting heterocyclic architectures.

The construction of triazole and imidazole-containing fused systems from this compound has also been explored. These five-membered nitrogen heterocycles are prevalent in many biologically active compounds. nih.goveurjchem.com

The synthesis of triazole derivatives often involves the diazotization of the amino group of this compound, followed by coupling with a suitable reagent. For example, reaction with sodium azide (B81097) can introduce a triazole ring. nih.gov Another approach involves the reaction with hydrazides followed by cyclization to form triazole rings. mdpi.com

For the synthesis of imidazole (B134444) derivatives, one common strategy is the reaction of the amino group with α-haloketones, followed by cyclization. This approach, known as the Debus-Radziszewski imidazole synthesis, can be adapted to create imidazole rings fused to the benzo[b]thiophene core. researchgate.net The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), provides another versatile route to imidazole-containing heterocycles. mdpi.com

HeterocycleSynthetic StrategyKey ReagentsReference
TriazoleDiazotization and Azide CouplingNaNO₂, NaN₃ nih.gov
TriazoleReaction with Hydrazides and CyclizationHydrazides mdpi.com
ImidazoleDebus-Radziszewski Reactionα-Haloketones researchgate.net
Imidazolevan Leusen Imidazole SynthesisTosylmethyl isocyanide (TosMIC) mdpi.com

This table summarizes synthetic strategies for the formation of triazole and imidazole derivatives starting from this compound.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be critical in the analysis of 5-Aminobenzo[b]thiophene 1,1-dioxide.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals would provide detailed information about the connectivity of atoms. For instance, the protons on the benzene (B151609) and thiophene (B33073) rings would appear in the aromatic region of the spectrum, and their coupling constants would help in assigning their specific positions. The protons of the amino group (NH₂) would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., aromatic, attached to a heteroatom).

For related benzo[b]thiophene derivatives, NMR analysis is routinely performed in deuterated solvents such as CDCl₃ or DMSO-d₆. evitachem.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be employed to accurately determine its molecular formula (C₈H₇NO₂S). evitachem.com

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID). The study of these fragmentation patterns in related benzo[b]thiophene structures helps in confirming the identity of the compound.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of the target compound from reaction byproducts and for assessing its purity. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress. acs.org

For purification and purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the S=O stretching vibrations of the sulfone group, and the C=C and C-H vibrations of the aromatic rings. The presence and position of these bands provide strong evidence for the compound's structure.

Computational and Theoretical Investigations of 5 Aminobenzo B Thiophene 1,1 Dioxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic behavior and structure of 5-aminobenzo[b]thiophene 1,1-dioxide.

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and the energy required for electronic excitation. researchgate.netnih.gov

Table 1: Illustrative Frontier Orbital Energies for Benzo[b]thiophene Dioxide Derivatives

CompoundHOMO Energy (a.u.)LUMO Energy (a.u.)Energy Difference (kJ/mol)
BTT-1-2118.05608805-2118.04609003–26.2
BTT-2-2501.58660643-2501.57554288–29.0
BTT-3-2266.06466067-2266.04126384–61.4
BTT-4-3691.46746019-3691.46254823–22.9
Data from a study on benzo[b]thiophene-1,1-dioxide based diarylethenes (BTT-1 to BTT-4). rsc.org Note: These are not values for this compound but for related structures, illustrating the impact of substitution.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the MEP map would be expected to show negative potential localized around the highly electronegative oxygen atoms of the sulfone group and the nitrogen atom of the amino group. researchgate.net Conversely, positive potential would likely be found on the hydrogen atoms of the amino group. nih.gov This distribution of charge is critical for understanding intermolecular interactions and chemical reactivity.

Thermochemical and Kinetic Studies of Reactions

Computational chemistry allows for the detailed study of reaction mechanisms, including the energetics (thermochemistry) and rates (kinetics) of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can determine key parameters like enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea). nih.gov

These studies can rationalize reaction outcomes, such as the selectivity of certain synthetic methods. For instance, computational studies have been used to understand the S-migration process in the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, revealing the favorability of specific cyclization pathways. nih.gov Such theoretical investigations are crucial for optimizing reaction conditions and developing novel synthetic routes. nih.govacs.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) and the forces between molecules (intermolecular interactions) dictate the macroscopic properties of a compound. Conformational analysis of benzo[b]thiophene derivatives has been performed using NMR spectroscopy combined with lanthanide shift reagents. rsc.org These studies have shown that for some substituted benzo[b]thiophenes, nearly planar conformers exist in equilibrium. rsc.org In 3-substituted benzo[b]thiophenes, the predominant conformation is often the X,O-trans type (where X is the heteroatom of the thiophene (B33073) ring), with some distortion from planarity. rsc.org The amino group and the sulfone's oxygen atoms in this compound are capable of acting as hydrogen bond donors and acceptors, respectively, which would strongly influence the compound's crystal packing and solid-state structure.

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical models can predict the most likely sites for chemical reactions on a molecule. The presence of both a strong electron-withdrawing sulfone group and an electron-donating amino group on the benzo[b]thiophene scaffold creates a complex electronic landscape. The sulfone group deactivates the ring towards electrophilic attack and also functions as a Michael acceptor at the C2=C3 double bond, making it reactive towards nucleophiles. acs.org The amino group, conversely, is an activating group that directs electrophilic substitution. Computational methods like the analysis of Fukui functions and local softness can precisely map these competing effects to predict reaction outcomes. Mechanistic studies, sometimes prompted by unexpected experimental results, have revealed the involvement of free radical pathways in the formation of related thienoacene systems. acs.org

Modeling of Photophysical Processes (e.g., Photochromism, Fluorescence)

Benzo[b]thiophene 1,1-dioxide and its derivatives are of interest in materials science for their photophysical properties. chemrxiv.org Some derivatives are known to exhibit notable photochromism, the reversible transformation between two forms having different absorption spectra upon light irradiation. researchgate.net Theoretical modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), can simulate absorption spectra and provide insights into these photophysical processes. researchgate.netresearchgate.net

Studies on diarylethenes incorporating the benzo[b]thiophene-1,1-dioxide core show that substituents have a strong effect on their photochromic and fluorescence properties. researchgate.net For example, electron-donating groups can shift absorption to longer wavelengths. researchgate.net Furthermore, some benzo[b]thiophene sulfones have been developed as large Stokes shift fluorophores, which are valuable for applications like live-cell imaging. chemrxiv.org Computational modeling plays a key role in understanding the structure-property relationships that govern these fluorescence characteristics. nih.gov

Applications in Synthetic Chemistry and Advanced Materials Science

Building Block Utility in Organic Synthesis

The presence of a reactive primary amine and an electron-deficient sulfone group within a rigid bicyclic framework makes 5-Aminobenzo[b]thiophene 1,1-dioxide a useful scaffold for organic synthesis.

This compound serves as a key component in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The amine group provides a convenient handle for amide bond formation, allowing it to be integrated into larger molecular frameworks.

A notable application is in the development of novel salicylamide (B354443) derivatives as potential anticancer agents. Research has shown that incorporating the this compound moiety into these structures can be beneficial for their antiproliferative activity. nih.gov In these syntheses, the amine of this compound is coupled with carboxylic acid-containing fragments to create larger, more complex molecules with potential therapeutic properties. nih.gov The resulting compounds have been evaluated for their effects on various cancer cell lines, demonstrating the utility of the this compound scaffold in generating structurally diverse libraries for drug discovery. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₇NO₂S bldpharm.com
Molecular Weight 181.21 g/mol bldpharm.com

| CAS Number | 51956-01-5 | nih.gov |

While the benzo[b]thiophene 1,1-dioxide core is itself a polycyclic heteroaromatic system, detailed research specifically outlining the use of the 5-amino derivative as a precursor to even larger, fused polycyclic systems is not extensively documented in the reviewed literature. However, the general reactivity of the aminobenzo[b]thiophene scaffold suggests its potential in this area through reactions like cyclocondensation or annulation, which could lead to the formation of more extended aromatic systems.

Role in Functional Material Design

The application of this compound in the design of functional materials is an area with limited specific documentation in the available scientific literature. The following sections discuss the potential roles based on the properties of related thiophene (B33073) derivatives.

Thiophene-based molecules are widely studied for their use in organic electronics due to their favorable electronic properties and ability to form ordered structures. However, specific research detailing the integration of this compound into optoelectronic devices or its use as an organic semiconductor has not been prominently reported.

Photochromic systems, which change color upon exposure to light, often rely on molecules that can undergo reversible structural changes. While some benzo[b]thiophene derivatives have been investigated for photochromic properties, there is no specific mention in the reviewed literature of this compound being utilized for this purpose.

The amine functionality of this compound makes it a candidate for incorporation into polymeric structures, either as a monomer or for post-polymerization modification. This could impart specific electronic or functional properties to the resulting polymer. Nevertheless, specific examples of its integration into polymeric scaffolds are not detailed in the currently available research.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and innovative synthetic routes to 5-Aminobenzo[b]thiophene 1,1-dioxide is a primary area for future research. While the synthesis of the isomeric 6-aminobenzo[b]thiophene 1,1-dioxide has been reported through a sequence of oxidation, regioselective nitration, and subsequent reduction, a dedicated exploration of synthetic pathways for the 5-amino isomer is warranted. acs.org

Future investigations could focus on:

Regiocontrolled Synthesis: Developing methods for the regioselective functionalization of the benzo[b]thiophene core to introduce a nitro or amino group specifically at the 5-position. This could involve electrophilic nitration under various conditions with a thorough analysis of the resulting isomer distribution.

Electrochemical Synthesis: An emerging green and efficient method for constructing benzo[b]thiophene-1,1-dioxides involves the electrochemical reaction of sulfonhydrazides with internal alkynes. nih.gov Future studies could adapt this methodology for the synthesis of 5-amino substituted analogs by employing appropriately substituted starting materials.

Catalytic Systems: The exploration of novel catalytic systems, such as transition metal catalysts or organocatalysts, could offer more efficient and selective pathways. For instance, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of substituted thiophenes and could be adapted for the construction of the 5-aminobenzo[b]thiophene scaffold. nih.gov

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenge
Classical Nitration/Reduction Well-established chemistryAchieving high regioselectivity for the 5-position
Electrochemical Synthesis Green, mild conditions, avoids harsh reagentsSubstrate synthesis and optimization of reaction conditions
Catalytic Cross-Coupling High efficiency and functional group toleranceDevelopment of suitable precursors and catalytic systems

Investigation of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is anticipated to be rich and varied, stemming from the interplay between the electron-withdrawing sulfone group and the electron-donating amino group. The core benzo[b]thiophene 1,1-dioxide is known to act as a Michael acceptor and a dienophile in Diels-Alder reactions. acs.orgutexas.edu

Future research should aim to:

Map the Reactivity: Systematically investigate the participation of this compound in a range of chemical transformations, including cycloadditions, nucleophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions.

Modulate Reactivity: Explore how the amino group at the 5-position influences the reactivity of the thiophene (B33073) dioxide core compared to other isomers and the unsubstituted parent compound. For instance, studies on a 6-amino derivative have shown that it is significantly less thiol-reactive than its nitro counterpart. acs.orgnih.gov

Discover Novel Transformations: Seek to uncover unique and previously unknown reactions that are specific to the electronic and steric properties of this particular isomer.

Advancements in Asymmetric Synthesis and Chiral Control

The introduction of chirality into the this compound scaffold could lead to the development of novel compounds with interesting stereoselective properties. Asymmetric synthesis of thiophene derivatives has been an area of active research. nih.gov

Prospective research directions include:

Organocatalytic Approaches: The use of chiral organocatalysts, such as quinine-derived bifunctional thioureas, has been successful in the asymmetric synthesis of polycyclic benzo[b]thiophene derivatives. nih.gov Adapting these methods to reactions involving this compound could provide access to enantiomerically enriched products.

Chiral Ligands in Metal Catalysis: Employing chiral ligands in transition metal-catalyzed reactions is a powerful strategy for achieving high enantioselectivity. Future work could focus on designing and screening chiral phosphine (B1218219) or N-heterocyclic carbene ligands for reactions involving the this compound core.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, offer a green and highly selective approach to obtaining chiral compounds. nih.gov The potential for enzymes to selectively acylate or deacylate derivatives of this compound is an exciting avenue for exploration.

Integration into Supramolecular Architectures and Nanomaterials

The unique electronic and structural features of this compound make it a promising building block for the construction of novel supramolecular assemblies and nanomaterials. Thiophene-based materials are of great interest for their optoelectronic properties. thieme-connect.com

Future research could explore:

Self-Assembly Studies: Investigating the self-assembly behavior of this compound and its derivatives in solution and on surfaces. The interplay of hydrogen bonding from the amino group and π-π stacking of the aromatic core could lead to well-defined nanostructures.

Functional Materials: Incorporating this molecule into larger conjugated systems to create new organic semiconductors, fluorescent probes, or nonlinear optical materials. The oxidation of the sulfur atom to a sulfone is known to lower the HOMO-LUMO band gap, which can be advantageous for electronic applications. rsc.org

Hybrid Materials: The amino group provides a convenient handle for grafting the molecule onto other materials, such as polymers or inorganic nanoparticles, to create hybrid materials with combined or enhanced properties.

New Theoretical Models for Predicting Reactivity and Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design. For this compound, theoretical models can provide valuable insights that are currently lacking in the experimental literature.

Future theoretical studies should focus on:

Electronic Structure Calculations: Using density functional theory (DFT) and other quantum chemical methods to calculate the molecular orbitals, electrostatic potential, and other electronic properties. These calculations can help to rationalize the molecule's reactivity and predict its behavior in different chemical environments.

Reaction Mechanism Simulations: Modeling potential reaction pathways to understand the kinetics and thermodynamics of various transformations. This can aid in the optimization of reaction conditions and the discovery of new reactions.

Prediction of Spectroscopic and Material Properties: Simulating spectroscopic data (e.g., NMR, UV-Vis) to aid in characterization and predicting properties relevant to materials science, such as charge transport characteristics and excited-state behavior. Theoretical studies on related thiophene-based systems have demonstrated the utility of such approaches in understanding their electronic and supramolecular properties. nih.gov

The following table outlines key computational parameters that could be investigated:

Computational MethodProperty to be InvestigatedPotential Insight
Density Functional Theory (DFT) HOMO/LUMO energies, electrostatic potentialReactivity, sites for electrophilic/nucleophilic attack
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectraOptoelectronic properties, potential as a chromophore
Molecular Dynamics (MD) Self-assembly and conformational dynamicsBehavior in solution and potential for ordered structures

Q & A

Q. What are common synthetic routes for preparing 5-aminobenzo[b]thiophene 1,1-dioxide and its derivatives?

  • Methodological Answer : A key route involves dimerization of substituted thiophene 1,1-dioxides via cycloaddition followed by cis-elimination of HBr. For example, refluxing 4-bromo-2-methylthiophene 1,1-dioxide in t-butyl alcohol yields benzo[b]thiophene 1,1-dioxide derivatives via regioselective dimerization . Another approach uses Rh-catalyzed asymmetric hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide to access chiral dihydro derivatives, with ligand screening (e.g., Bisphosphine ligands) critical for enantioselectivity . Oxidation of thiophenes with 3-chloroperbenzoic acid or LDA/trimethylsilyl chloride can also generate intermediates for further functionalization .

Q. How is structural characterization performed for benzo[b]thiophene 1,1-dioxide derivatives?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are pivotal for regiochemistry determination. For instance, irradiating methyl groups in dimerization products (e.g., 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide) confirms substituent orientation via observed NOE correlations . X-ray crystallography and computational modeling (e.g., InChI key analysis) further validate stereoelectronic properties .

Q. What reactivity patterns are observed in thiophene 1,1-dioxides?

  • Methodological Answer : Thiophene 1,1-dioxides act as electron-deficient dienes in Diels-Alder reactions. Their planar geometry facilitates cycloadditions with dienophiles (e.g., ethylene), though retro-cycloadditions releasing SO₂ are common . Substituents at the 2-position (e.g., carbonyl groups) modulate reactivity and regioselectivity in dimerization .

Q. Why is the benzo[b]thiophene 1,1-dioxide scaffold significant in medicinal chemistry?

  • Methodological Answer : This scaffold binds the STAT3 SH2 domain, inhibiting phosphorylation. The polar pTyr705 site and hydrophobic Leu706 pocket are critical interaction points, validated by molecular docking (PDB: 1BG1) . Derivatives like Stattic demonstrate antiproliferative effects in cancer cell lines (e.g., MDA-MB-231, IC₅₀ = 0.70 ± 0.34 μM) .

Advanced Research Questions

Q. How can benzo[b]thiophene 1,1-dioxide derivatives be optimized for STAT3 inhibition?

  • Methodological Answer : Introduce flexible linkers (amide, carbonyl, ester) at the 2-position to enhance BTP-protein interactions. Molecular docking (e.g., Figure S1 in ) guides linker design to exploit the hydrophobic side pocket near Leu706. SAR studies show that ether modifications reduce potency, emphasizing the 1,1-dioxide pharmacophore’s necessity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for STAT3 inhibitors?

  • Methodological Answer : Combine in vitro STAT3-dependent luciferase reporter assays with ROS induction profiling. For example, while some 2-carbonyl derivatives (CBTs) show high IC₅₀ values (e.g., 0.70–2.81 μM in PANC-1 cells), ROS generation assays distinguish off-target effects from direct STAT3 pathway inhibition .

Q. How does regioselectivity in dimerization reactions impact benzo[b]thiophene 1,1-dioxide synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) at the 3- and 5-positions of thiophene 1,1-dioxides favor para-oriented dimerization. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide dimerizes with high regioselectivity, while 2,3-dibromo-5-methyl isomers remain inert even after prolonged reflux .

Q. What role does ROS induction play in the biological activity of STAT3 inhibitors?

  • Methodological Answer : STAT3 inhibitors like Stattic induce ROS, contributing to apoptosis in cancer cells. Evaluate ROS levels using fluorescent probes (e.g., DCFH-DA) alongside STAT3 phosphorylation assays. Compounds with dual STAT3/ROS activity (e.g., CBT derivatives) require dose-response studies to decouple mechanisms .

Q. How are computational methods applied to design benzo[b]thiophene 1,1-dioxide derivatives?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) predict binding affinities and π-facial stereoselectivity. For example, transition-state modeling of thiophene 1,1-dioxide cycloadditions reveals envelope geometries critical for enantioselective synthesis . Fragment-based drug design (FBDD) further optimizes interactions with the STAT3 SH2 domain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.